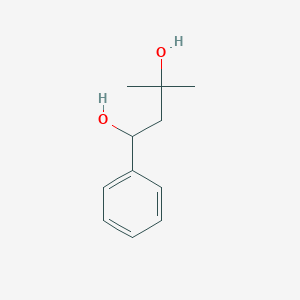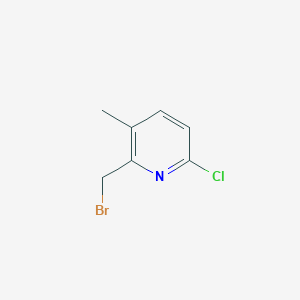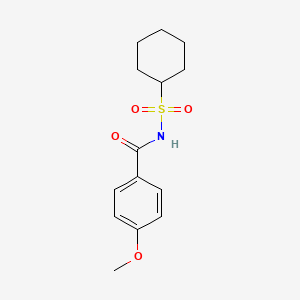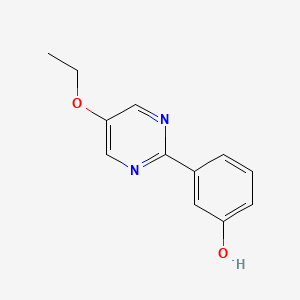
5-Methoxy-3-(trifluoromethyl)-2-pyrazinemethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-Methoxy-3-(trifluoromethyl)pyrazin-2-yl]methanamine is a chemical compound characterized by the presence of a trifluoromethyl group and a methoxy group attached to a pyrazine ring
Méthodes De Préparation
The synthesis of 1-[5-methoxy-3-(trifluoromethyl)pyrazin-2-yl]methanamine involves several steps, typically starting with the preparation of the pyrazine ring. . The methoxy group is usually introduced via methylation reactions using reagents like methyl iodide. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-[5-Methoxy-3-(trifluoromethyl)pyrazin-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl and methoxy groups can participate in substitution reactions, often using nucleophiles or electrophiles under specific conditions. Common reagents used in these reactions include sulfur tetrafluoride, antimony trifluoride, and triethylamine. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[5-Methoxy-3-(trifluoromethyl)pyrazin-2-yl]methanamine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-[5-methoxy-3-(trifluoromethyl)pyrazin-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group significantly influences the compound’s electronic properties, enhancing its ability to interact with biological targets. This interaction can lead to the modulation of various cellular pathways, including those involved in apoptosis, inflammation, and cell proliferation .
Comparaison Avec Des Composés Similaires
1-[5-Methoxy-3-(trifluoromethyl)pyrazin-2-yl]methanamine can be compared with other similar compounds, such as:
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives: These compounds also contain a trifluoromethyl group and exhibit similar biological activities.
Indole derivatives: Indole-based compounds share some structural similarities and are known for their diverse biological activities. The uniqueness of 1-[5-methoxy-3-(trifluoromethyl)pyrazin-2-yl]methanamine lies in its specific substitution pattern and the presence of both trifluoromethyl and methoxy groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H8F3N3O |
|---|---|
Poids moléculaire |
207.15 g/mol |
Nom IUPAC |
[5-methoxy-3-(trifluoromethyl)pyrazin-2-yl]methanamine |
InChI |
InChI=1S/C7H8F3N3O/c1-14-5-3-12-4(2-11)6(13-5)7(8,9)10/h3H,2,11H2,1H3 |
Clé InChI |
YRLOYIMGQXZONY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CN=C(C(=N1)C(F)(F)F)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[5-methyl-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]amino]pyridine-3-carbonitrile](/img/structure/B13885400.png)


![[4-(Cyclopropylamino)thieno[2,3-c]pyridin-7-yl]methanol](/img/structure/B13885414.png)









